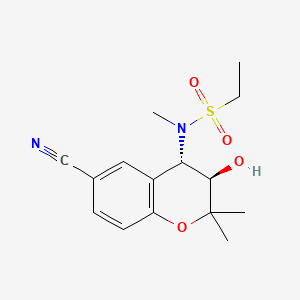

Chromanol 293B

Overview

Description

Chromanol 293B is a selective inhibitor of the slow delayed rectifier potassium current (IKs), a critical regulator of cardiac repolarization. It primarily targets the KCNQ1/KCNE1 channel complex, which underlies IKs . Discovered during the screening of chromanol-based KATP-channel openers, this compound lacks KATP activity but exhibits high specificity for IKs at low concentrations (IC50 ~1.02 µM in guinea pig cardiomyocytes) . Its mechanism involves binding to the inner pore vestibule of KCNQ1, with critical residues (Thr312, Ile337, Phe340) conserved across species . Beyond cardiac applications, it modulates insulin secretion in pancreatic β-cells and inhibits CFTR channels .

Preparation Methods

Synthetic Routes to Chromanol 293B

Diastereoselective Amination of 1,2-anti-Dialkoxychromane

The cornerstone of this compound synthesis involves the stereoselective introduction of the N-methyl-ethanesulfonamide group into a chromane precursor. Ma et al. (2020) demonstrated that treating 1,2-anti-dialkoxychromane with chlorosulfonyl isocyanate (CSI) under anhydrous conditions yields the desired sulfonamide with high diastereomeric excess.

Reaction Mechanism and Conditions

- Precursor Preparation : The chromane backbone is synthesized via cyclocondensation of substituted catechols with α,β-unsaturated carbonyl compounds. For this compound, 6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3,4-diol serves as the starting material.

- Amination Step : The diol is treated with CSI in dichloromethane at −78°C, followed by gradual warming to room temperature. This generates a reactive sulfamoyl intermediate, which undergoes nucleophilic displacement by methylamine to install the N-methyl-ethanesulfonamide group.

- Stereochemical Control : The anti-configuration of the dialkoxy groups directs the amination to occur trans to the hydroxyl group, ensuring the desired trans-stereochemistry at position 4.

Optimization Challenges

- Temperature Sensitivity : Excessively low temperatures (<−78°C) hinder reaction progress, while higher temperatures (>0°C) promote side reactions such as epoxide formation.

- Solvent Selection : Polar aprotic solvents (e.g., tetrahydrofuran) reduce diastereoselectivity compared to dichloromethane, which stabilizes the transition state through weak Lewis acid-base interactions.

Alternative Synthetic Approaches

While the CSI-mediated route remains predominant, other methods have been explored:

Mitsunobu Reaction for Ether Formation

A Mitsunobu coupling between 3-hydroxy-4-aminochromane and ethanesulfonic acid derivatives has been reported, though yields are suboptimal (≤45%) due to competing elimination reactions.

Reductive Amination Strategies

Preliminary attempts to couple 4-ketochromane derivatives with methyl-ethanesulfonamide via reductive amination (NaBH$$_3$$CN, methanol) resulted in racemic mixtures, necessitating costly chiral separations.

Analytical Characterization

Spectroscopic Validation

- Nuclear Magnetic Resonance (NMR) :

- $$ ^1\text{H} $$-NMR (400 MHz, CDCl$$3$$): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.85 (d, J = 8.4 Hz, 1H, Ar-H), 4.25 (m, 1H, CH-OH), 3.70 (s, 3H, N-CH$$3$$), 3.10 (q, J = 7.2 Hz, 2H, SO$$2$$-CH$$2$$-CH$$3$$).

- $$ ^{13}\text{C} $$-NMR: δ 158.2 (C-O), 134.5 (C-CN), 118.9 (CN), 70.1 (C-OH), 54.3 (N-CH$$3$$).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms ≥99% purity using a C18 column (gradient: 10–90% acetonitrile in 0.1% trifluoroacetic acid over 30 min).

Synthetic Yield and Scalability

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Chromane precursor | Cyclocondensation | 78 | 95 |

| CSI amination | CSI, CH$$2$$Cl$$2$$, −78°C | 65 | 98 |

| Final purification | Recrystallization (EtOH) | 89 | 99 |

Industrial and Regulatory Considerations

This compound synthesis requires adherence to Good Manufacturing Practices (GMP) for pharmaceutical intermediates. Key challenges include:

Chemical Reactions Analysis

Stability and Solubility Considerations

Chromanol 293B exhibits variable stability and solubility depending on the solvent:

| Solvent | Max Solubility (mM) |

|---|---|

| DMSO | 100 |

| Ethanol | 20 |

Biological Interactions

While this compound’s primary role is as a potassium channel blocker, its interactions with biomolecules may involve:

-

Non-covalent binding : To KCNQ1 (IKs) channels via hydrogen bonding and hydrophobic interactions .

-

Metabolic pathways : No significant metabolic degradation reported in vivo .

-

Toxicity : Classified as Acute Tox. 4 (harmful if swallowed, inhaled, or in contact with skin) .

Derivatives and Structural Modifications

Efforts to optimize this compound’s activity led to derivatives like HMR1556 , which incorporates a trifluorobutoxy group for enhanced potency . Key modifications include:

Scientific Research Applications

Pharmacological Properties

Chromanol 293B has been extensively studied for its effects on cardiac repolarization and insulin secretion. Its primary applications include:

- Cardiac Research : this compound selectively blocks the slow component of the delayed rectifier potassium current (I_Ks), which is vital for cardiac repolarization. This property makes it a useful tool for studying arrhythmias and cardiac action potentials. Research indicates that it prolongs action potential duration (APD) in guinea pig and human ventricular myocytes, providing insights into its antiarrhythmic potential .

- Endocrine Function : In pancreatic studies, this compound has been shown to enhance glucose-stimulated insulin secretion (GSIS) and increase levels of glucagon-like peptide-1 (GLP-1) in mice. This suggests its potential role in managing diabetes by improving insulin response during glucose challenges .

Cardiac Studies

This compound's ability to block I_Ks currents has been leveraged in various cardiac studies:

- Mechanistic Studies : It helps elucidate the role of I_Ks in cardiac physiology and pathology. For instance, studies have demonstrated that blocking I_Ks with this compound can lead to significant alterations in APD across different frequencies, indicating its potential application in understanding drug interactions and cardiac dynamics .

- Antiarrhythmic Drug Development : Given its selective blockade of I_Ks without affecting other currents like I_Kr, this compound serves as a model compound for developing new antiarrhythmic agents that target specific ion channels .

Diabetes Research

The compound's influence on insulin secretion has opened avenues for diabetes research:

- Insulin Secretion Mechanisms : Studies have shown that this compound enhances GSIS from pancreatic islets, suggesting that it may facilitate insulin release through mechanisms involving KCNQ1 channels . This has implications for understanding type 2 diabetes (T2D) pathophysiology and developing treatments aimed at enhancing insulin secretion.

- GLP-1 Interaction : The increase in GLP-1 levels following this compound treatment indicates its potential role in mediating insulin secretion responses, which could be beneficial for therapies targeting GLP-1 pathways .

Cardiac Action Potential Modulation

A study investigated the effects of this compound on guinea pig and human cardiomyocytes using whole-cell patch clamp techniques. The findings indicated that:

- Application of this compound resulted in a frequency-dependent prolongation of APD, highlighting its selective action on I_Ks compared to I_Kr blockers.

- The study concluded that this compound could serve as a valuable tool for investigating the physiological roles of I_Ks and developing antiarrhythmic therapies .

Enhancing Insulin Secretion

In another study focused on glucose metabolism, mice treated with this compound exhibited improved glucose tolerance during oral glucose tolerance tests (OGTT). Key findings included:

- Enhanced GSIS was observed without altering basal insulin levels, indicating a specific effect on glucose-induced insulin release mechanisms.

- The study provided evidence that the effects were mediated through increased GLP-1 levels post-glucose challenge, suggesting a dual mechanism involving both direct pancreatic effects and modulation of gut hormone signaling .

Data Tables

Mechanism of Action

Chromanol 293B exerts its effects by selectively blocking the slow component of the delayed rectifier potassium current (I_Ks) in cardiac cells . This inhibition prolongs the action potential duration, which can help prevent arrhythmias . The compound interacts with potassium channel proteins, particularly KvLQT1, modulating their activity and affecting cardiac repolarization .

Comparison with Similar Compounds

HMR-1556: A Potent Derivative

HMR-1556, a chromanol derivative, was developed to enhance potency and selectivity for IKs. Key comparisons include:

HMR-1556’s 100-fold higher potency stems from optimized alkoxy substituents and sulfonamide groups in its structure . Unlike this compound, it minimally affects L-type Ca<sup>2+</sup> or IKr currents at therapeutic doses .

Stereoisomers: (-)-[3R,4S] vs. (+)-[3S,4R]

This compound exists as enantiomers with distinct pharmacodynamics:

- (-)-[3R,4S]293B : 7× more potent for KCNQ1/KCNE1 (IC50 ~1.1 µM) and selective over hERG (IKr) .

- (+)-[3S,4R]293B : Weak IKs inhibition but retains activity on Kv1.5 (IKur) .

This stereoselectivity highlights the importance of chiral centers in drug design for minimizing off-target effects.

Other IKs Blockers

- LUF7346: A negative allosteric modulator of KCNQ1, unlike this compound’s pore-blocking mechanism .

- ICA-105574: While primarily an hERG agonist, it prevents arrhythmias induced by this compound in hypokalemic conditions .

Selectivity Across Ion Channels

| Channel | This compound Effect | HMR-1556 Effect |

|---|---|---|

| IKr (hERG) | No inhibition ≤50 µM | 12.6 µM IC50 |

| CFTR | Inhibits at 100 µM | No reported effect |

| KATP | Inactive | Inactive |

This compound’s off-target CFTR inhibition limits its use in epithelial studies, whereas HMR-1556’s cleaner profile enhances therapeutic applicability .

Structural and Functional Insights

- Binding Site: Both this compound and HMR-1556 bind KCNQ1’s S6 and H5 domains. Zebrafish KCNQ1 (68.3% homologous to human) shows similar drug sensitivity, but KCNE1 interactions differ .

- Frequency Dependence: this compound prolongs APD uniformly across pacing rates, contrasting with reverse use-dependent IKr blockers .

Therapeutic Implications and Limitations

- Antiarrhythmic Potential: this compound exacerbates ventricular arrhythmias in obese guinea pigs but synergizes with dofetilide to prolong APD at low heart rates .

- Metabolic Effects : It enhances insulin signaling via IRS-2/PI3K/Akt pathways, suggesting utility in diabetes adjunct therapy .

- Limitations: Non-cardiac effects (e.g., CFTR inhibition) and moderate potency necessitate derivatives like HMR-1556 for clinical use .

Biological Activity

Chromanol 293B, a selective blocker of the slow delayed rectifier potassium current (IKs), has garnered attention for its pharmacological properties and potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms, effects on insulin secretion, and implications for cardiovascular health.

This compound is chemically described as trans-N-[6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methyl-ethanesulfonamide. It exhibits a half-maximal inhibitory concentration (IC50) ranging from 1 to 10 μM for IKs and approximately 19 μM for CFTR chloride channels . The compound selectively inhibits the IKs current without significantly affecting other ion currents such as inward rectifier K+ current or L-type Ca2+ current .

Effects on Insulin Secretion

Recent studies have highlighted the role of this compound in enhancing glucose-stimulated insulin secretion (GSIS). In experiments involving insulinoma cell lines and primary islets, this compound at a concentration of 100 μM significantly increased GSIS in response to elevated glucose levels (16.7 mM) without altering basal insulin secretion at lower glucose concentrations (3.3 mM) .

Table 1: Impact of this compound on Insulin Secretion

| Parameter | Control (DMSO) | This compound (100 μM) |

|---|---|---|

| Basal Insulin Secretion | No change | No change |

| GSIS at 16.7 mM Glucose | Lower response | Significantly enhanced |

| Blood Glucose Levels (OGTT) | Higher | Lower |

| Plasma GLP-1 Levels (15 min post) | Baseline | Significantly higher |

The enhancement of GSIS was also confirmed in vivo during oral glucose tolerance tests (OGTT) and intraperitoneal glucose tolerance tests (IPGTT), where mice treated with this compound showed lower blood glucose levels compared to controls .

Cardiovascular Implications

This compound's selective inhibition of IKs has significant implications for cardiac physiology. The drug has been shown to prolong action potential duration (APD) in guinea pig and human ventricular myocytes, suggesting a potential role in antiarrhythmic therapy . The frequency dependence of APD prolongation caused by this compound differs from that induced by other potassium channel blockers, indicating its unique pharmacological profile .

Case Study: Cardiac Action Potential Dynamics

A study utilizing whole-cell patch clamp techniques demonstrated that application of this compound at concentrations up to 50 μM resulted in a maximal inhibition of IKs by approximately 96.9% in guinea pig myocytes . The effects were fully reversible upon washout, underscoring the compound's potential as a research tool for studying cardiac repolarization mechanisms.

Q & A

Basic Research Questions

Q. What are the primary ion channel targets of Chromanol 293B, and how are these validated experimentally?

this compound is a selective inhibitor of the slow delayed rectifier potassium current (IKs), mediated by the KCNQ1/KCNE1 channel complex. Validation involves:

- Electrophysiological assays : Patch-clamp studies using heterologous systems (e.g., CHO cells expressing KCNQ1/KCNE1) to measure IC50 values (e.g., 2.8 ± 0.9 μM in Patchliner systems) .

- Competitive binding assays : Molecular docking studies comparing this compound and its derivatives to identify stereoselective interactions with KCNQ1, confirming its preference for the open channel state .

- Functional knockout models : Observing loss of acid secretion in KCNQ1-knockout mice, corroborating this compound’s role in gastric acid regulation .

Q. How should researchers select optimal concentrations of this compound for in vitro studies?

Concentration selection depends on the target system and endpoint:

- Cardiac studies : 1–10 μM for IKs blockade, as higher concentrations (e.g., 30–100 μM) may induce non-specific effects on other currents (e.g., KATP) .

- Phosphorylation assays : 20–100 μM to observe dose-dependent increases in protein tyrosine phosphorylation in sperm motility studies .

- Insulin secretion models : 5–10 μM to inhibit KCNQ1 in pancreatic β-cells, enhancing insulin release without cytotoxicity .

Q. What methodological controls are essential when using this compound in electrophysiology?

- Vehicle controls : Include DMSO solvent controls, as even low DMSO concentrations (e.g., 0.1%) can alter ion channel kinetics .

- Repolarization reserve modulation : Pre-treatment with HMR 1556 (to block IKs) or dofetilide (to block IKr) isolates this compound’s effects on transient outward potassium currents (Ito) .

- Gender-specific responses : Test in male and female-derived tissues, as this compound’s effects on action potential duration (APD) vary by sex in canine Purkinje fibers .

Advanced Research Questions

Q. How do contradictory findings on this compound’s cardiac effects inform experimental design?

Conflicting data on APD modulation require careful model selection:

- Reverse use-dependence absence : this compound prolongs APD in human iPSC-derived cardiomyocytes without reverse use-dependence, unlike E-4031 or cisapride. This suggests IKs-specific effects under physiological pacing rates .

- Gender-dependent responses : In female canine Purkinje fibers, this compound reverses β-adrenoceptor-induced APD shortening at low pacing rates (0.2 Hz), a phenomenon absent in males. Experimental designs must account for sex as a biological variable .

- Species specificity : this compound’s efficacy in dogs vs. humans may differ due to KCNQ1 splice variants. Cross-species validation using humanized ion channel models is critical .

Q. What mechanisms underlie this compound’s dual role in insulin secretion and cardiac repolarization?

- KCNQ1 inhibition in β-cells : this compound blocks KCNQ1 channels in insulin-secreting INS-1 cells, depolarizing the membrane and enhancing calcium influx, which triggers exocytosis .

- Cardiac vs. pancreatic KCNQ1 isoforms : Structural differences (e.g., phosphorylation sites) may explain tissue-specific effects. Co-immunoprecipitation studies with KCNE subunits can clarify isoform interactions .

- Off-target effects : At high doses (>30 μM), this compound weakly inhibits KATP channels, necessitating dose-response curves to isolate primary targets .

Q. How can researchers resolve discrepancies in this compound’s reported effects on gastric acid secretion?

- Alternative targets : Evidence suggests this compound may act on unidentified parietal cell channels beyond KCNQ1. Use siRNA knockdown of KCNQ1 in gastric models to dissect direct vs. indirect mechanisms .

- pH-dependent activity : Test this compound under varying luminal pH conditions, as KCNQ1’s role in acid secretion is modulated by proton gradients .

- Comparative pharmacology : Co-application with other KCNQ1 blockers (e.g., HMR 1556) can validate specificity in acid secretion assays .

Q. What structural features of this compound are critical for its activity, and how can derivatives be optimized?

- Stereoselectivity : The (3R,4S)-enantiomer exhibits higher affinity for KCNQ1 than its stereoisomers. Chiral separation and crystallography studies confirm this interaction .

- Derivative screening : Gerlach et al. (2001) synthesized derivatives with modified chromanol rings; in silico docking (e.g., AutoDock Vina) identifies substitutions enhancing binding to the KCNQ1 voltage-sensing domain .

- Solubility optimization : this compound’s low ethanol solubility (2 mg/mL) limits in vivo use. PEGylation or pro-drug formulations improve bioavailability for systemic studies .

Q. How does this compound’s inhibition profile compare to other IKs blockers in predictive toxicology?

- hERG liability : Unlike IKr blockers (e.g., E-4031), this compound does not prolong QT intervals in hERG assays, making it safer for arrhythmia models .

- Multi-channel screens : Use automated patch-clamp platforms (e.g., SyncroPatch 384) to profile off-target effects on NaV, CaV, and late INa currents .

- Species-specific toxicity : this compound’s APD effects in dogs may overpredict human risk. Validate findings in human engineered heart tissues (EHTs) .

Data Contradiction Analysis

- Cardiac APD Prolongation : While this compound prolongs APD in canine models , human iPSC-cardiomyocytes show weaker effects. This discrepancy may stem from differences in repolarization reserve or Ito expression .

- β-Adrenoceptor Interactions : this compound reverses isoproterenol-induced APD shortening in female dogs but not males. Hormonal regulation of KCNQ1 (e.g., estrogen modulation) warrants further study .

Methodological Best Practices

- Dose calibration : Always pre-test this compound in new models using concentration ramps (1–100 μM) to identify system-specific thresholds.

- Data normalization : In phosphorylation assays, normalize Western blot signals to total protein (e.g., Coomassie staining) to control for loading variability .

- Ethical reporting : Disclose batch-to-batch variability in commercial this compound (e.g., Santa Cruz Biotechnology vs. Sigma-Aldrich) to ensure reproducibility .

Properties

IUPAC Name |

N-[(3R,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-methylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSJHHXUORMCGK-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS(=O)(=O)N(C)[C@@H]1[C@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167526 | |

| Record name | 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163163-23-3 | |

| Record name | rel-N-[(3R,4S)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methylethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163163-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163163233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-N-[6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methyl-ethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.